molecular formula C17H17N5O3S2 B2429250 4-(6-nitrobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide CAS No. 1210539-22-2

4-(6-nitrobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide

Cat. No. B2429250
CAS RN: 1210539-22-2
M. Wt: 403.48
InChI Key: SHWWERBXCRBDMS-UHFFFAOYSA-N
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Description

The compound “4-(6-nitrobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide” is a derivative of thiazole . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

Scientific Research Applications

Future Directions

The future directions for the study of “4-(6-nitrobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide” and similar compounds could involve further exploration of their biological activities, potential therapeutic applications, and mechanisms of action . More work will be required to establish the role of these compounds in the therapy of various diseases .

Mechanism of Action

Target of Action

The primary target of this compound is the Reverse Transcriptase (RT) enzyme, which plays a major role in the replication of the Human Immunodeficiency Virus type 1 (HIV-1) .

Mode of Action

The compound interacts with the RT enzyme, inhibiting its function. It binds to the allosteric center of RT, leading to an uncompetitive inhibition mode . This means that the compound binds to the enzyme-substrate complex, preventing the reaction from proceeding.

Biochemical Pathways

The inhibition of the RT enzyme disrupts the replication of HIV-1. This is because RT is responsible for transcribing the viral RNA into DNA, a crucial step in the HIV life cycle. By inhibiting RT, the compound prevents the formation of new virus particles .

Result of Action

The result of the compound’s action is the inhibition of HIV-1 replication. The most active derivatives of the compound have shown better inhibitory action than the reference compound, nevirapine . This could potentially lead to a decrease in viral load in HIV-1 infected individuals.

properties

IUPAC Name

4-(6-nitro-1,3-benzothiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S2/c23-16(18-11-13-2-1-9-26-13)20-5-7-21(8-6-20)17-19-14-4-3-12(22(24)25)10-15(14)27-17/h1-4,9-10H,5-8,11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWWERBXCRBDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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